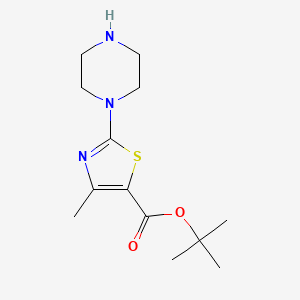
5-Thiazolecarboxylic acid, 4-methyl-2-(1-piperazinyl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Thiazolecarboxylic acid, 4-methyl-2-(1-piperazinyl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 4-methyl-2-(1-piperazinyl)-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions using piperazine and suitable leaving groups.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and control.
化学反応の分析
Types of Reactions
5-Thiazolecarboxylic acid, 4-methyl-2-(1-piperazinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Thiazolecarboxylic acid, 4-methyl-2-(1-piperazinyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5-Thiazolecarboxylic acid, 4-methyl-2-(1-piperazinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets. The ester group can influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Thiazolecarboxylic Acid Derivatives: Compounds with similar structures but different substituents on the thiazole ring.
Piperazine Derivatives: Compounds with the piperazine moiety but different functional groups attached.
Uniqueness
5-Thiazolecarboxylic acid, 4-methyl-2-(1-piperazinyl)-, 1,1-dimethylethyl ester is unique due to its specific combination of the thiazole ring, piperazine moiety, and ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H21N3O2S |
|---|---|
分子量 |
283.39 g/mol |
IUPAC名 |
tert-butyl 4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H21N3O2S/c1-9-10(11(17)18-13(2,3)4)19-12(15-9)16-7-5-14-6-8-16/h14H,5-8H2,1-4H3 |
InChIキー |
KBYJNFWSTUFBQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N2CCNCC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



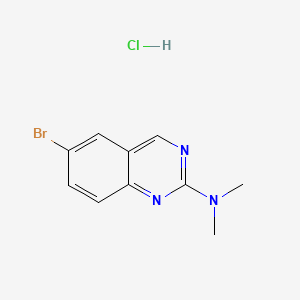
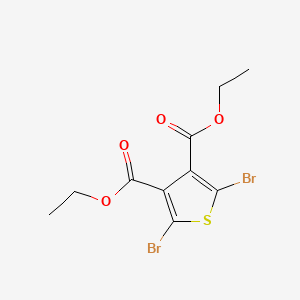

![Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt (9CI)](/img/structure/B12330478.png)
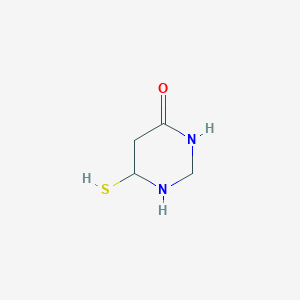

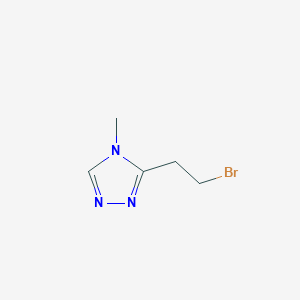
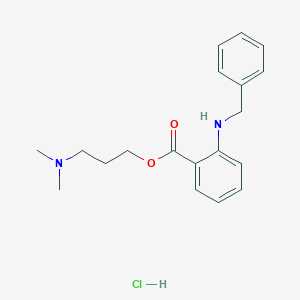


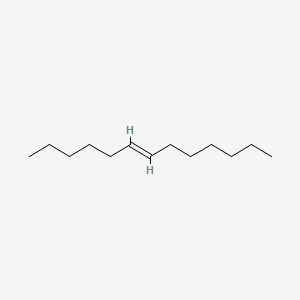
![[1,1'-Biphenyl]-4-carbonitrile, 2'-chloro-4'-methoxy-5'-[[2-oxo-2-[4-(1-oxo-2-propen-1-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12330530.png)
![Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate](/img/structure/B12330544.png)
